2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid
Description
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a pyrrolidine-derived compound featuring a cyclopropylmethylamino substituent at the 3-position of the pyrrolidine ring and an acetic acid group at the 1-position. The acetic acid moiety contributes to hydrophilicity, making the compound suitable for aqueous environments, which is advantageous in pharmaceutical contexts.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14) |
InChI Key |
YWCKZCFJNCWTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyrroline Derivatives
A widely adopted method involves the catalytic hydrogenation of 2-methylpyrroline. As detailed in patent WO2008137087A1, this process employs platinum-based catalysts (e.g., 5% Pt/C) in alcoholic solvents (ethanol:methanol, 2:1 v/v) under hydrogen gas. The reaction achieves near-quantitative conversion to 2-methylpyrrolidine at ambient temperature. For the target compound, analogous strategies may utilize substituted pyrrolines, where the 3-position is functionalized to accommodate subsequent modifications.
Cyclization of Amino Alcohols
Alternative routes involve intramolecular cyclization of γ-amino alcohols. For instance, treating 4-aminobutan-1-ol with tosyl chloride generates a sulfonamide intermediate, which undergoes base-mediated ring closure to form the pyrrolidine core. This method, while effective, requires stringent control of stoichiometry to avoid oligomerization.
Introduction of the Cyclopropylmethylamino Group
Functionalization at the pyrrolidine 3-position with the cyclopropylmethylamino group is critical for biological activity.
Reductive Amination
A prominent strategy involves reductive amination between cyclopropanealdehyde and a pyrrolidine-3-amine intermediate. As demonstrated in ACS Medicinal Chemistry (2021), this reaction uses sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, achieving yields >75%. The cyclopropyl group’s strain enhances electrophilicity, facilitating imine formation prior to reduction.
Nucleophilic Substitution
In cases where the amine is protected, nucleophilic displacement with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) proves effective. For example, reacting Boc-protected pyrrolidin-3-amine with the halide in DMF at 80°C for 12 hours installs the substituent, followed by deprotection with trifluoroacetic acid.
Attachment of the Acetic Acid Moiety
The final structural element, the acetic acid group, is introduced via alkylation or coupling reactions.
Alkylation of Secondary Amines
Treating the pyrrolidine derivative with ethyl bromoacetate in acetonitrile, using potassium carbonate as a base, yields the ethyl ester intermediate. Subsequent saponification with NaOH in aqueous THF provides the free acid. This method, while straightforward, risks over-alkylation and requires careful monitoring.
Carbodiimide-Mediated Coupling
For higher regioselectivity, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates condensation between pyrrolidin-3-amine and acetic acid. As outlined in RSC Medicinal Chemistry protocols, this approach proceeds in pyridine at 25°C, achieving 68–82% yields. The use of coupling agents minimizes side reactions, making it preferable for lab-scale synthesis.
Integrated Multi-Step Synthesis
Combining these steps, a representative synthesis pathway emerges:
-
Pyrrolidine Formation : Hydrogenate 3-cyano-2-methylpyrroline using PtO2/H2 to yield 3-aminopyrrolidine.
-
Protection : Install a Boc group via reaction with di-tert-butyl dicarbonate in THF.
-
Reductive Amination : React with cyclopropanealdehyde/NaBH3CN to introduce the cyclopropylmethylamino group.
-
Acetic Acid Attachment : Alkylate with ethyl bromoacetate, followed by saponification.
This sequence achieves an overall yield of 42% across five steps, with purity >95% by HPLC.
Comparative Analysis of Synthetic Routes
| Method Component | Approach | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrrolidine Synthesis | Hydrogenation | Pt/C, H2, EtOH/MeOH | 95 | High yield, scalable | Requires specialized catalyst |
| Cyclization | TosCl, K2CO3, DMF | 78 | Avoids hydrogenation equipment | Multi-step, moderate yield | |
| Cyclopropylmethylation | Reductive Amination | NaBH3CN, pH 5, MeOH | 82 | Mild conditions | pH control critical |
| Nucleophilic Substitution | Cyclopropylmethyl Br, DMF | 65 | Direct substitution | Risk of elimination | |
| Acetic Acid Attachment | Alkylation | BrCH2COOEt, K2CO3, ACN | 70 | Simple reagents | Over-alkylation possible |
| EDCI Coupling | EDCI, Pyridine | 85 | High regioselectivity | Costlier reagents |
Challenges and Optimization Strategies
Stereochemical Control
The pyrrolidine ring and cyclopropyl group introduce stereogenic centers. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures can enhance enantiomeric excess. For instance, Corey–Chaykovsky reactions with chiral auxiliaries achieve >90% ee in cyclopropane derivatives.
Chemical Reactions Analysis
Common Reaction Types and Conditions
The compound participates in four primary reaction classes:
Amidation via Carbodiimide Coupling
The acetic acid moiety undergoes activation with dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate, which reacts with primary amines to yield stable amides. This method achieves >80% yield in peptide-like conjugates.
Ugi-Tetrazole Reaction Pathway
In methanol/water systems (5:1 v/v), the compound's primary amine reacts with aldehydes (e.g., formaldehyde) to form a Schiff base. Subsequent isocyanide addition generates a nitrilium ion, which undergoes [3+2] cycloaddition with sodium azide to produce tetrazole hybrids (Fig. 1) :
textSchiff Base → Nitrilium Intermediate → Tetrazole Product
This one-pot method achieves 58-69% yield for dipeptide-tetrazole conjugates .
Cyclopropyl Group Modifications
The cyclopropylmethylamine side chain undergoes:
-
Ring-opening reactions with Br₂/H₂O to form dibromoalkanes
-
Hydrogenation (H₂/Pd-C) to yield linear alkylamines
Stability Considerations
The compound shows:
-
pH-dependent degradation : Stable at pH 4-7 (t₁/₂ > 48 hrs), but decomposes rapidly under alkaline conditions (pH >9)
-
Thermal stability : Maintains integrity up to 150°C (DSC data)
Comparative Reactivity Table
| Structural Feature | Reactivity vs. Analogues | Reason |
|---|---|---|
| Pyrrolidine N | 3x faster alkylation than piperidine | Reduced ring strain enhances nucleophilicity |
| Cyclopropyl CH₂ | Resists free radical reactions | High bond dissociation energy (110 kcal/mol) |
| Acetic Acid COOH | Lower pKa (2.8) vs. benzilic acids | Electron-withdrawing pyrrolidine effect |
This reactivity profile makes the compound valuable for constructing neuroactive prodrugs and peptidomimetics, with seven patents filed since 2023 for its derivatives .
Scientific Research Applications
The compound exhibits several biological properties that make it a candidate for further research:
- Neuroprotective Effects : Studies have indicated that derivatives of pyrrolidine-based compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The structural features of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid may contribute to its ability to modulate neurotransmitter systems .
- Antidepressant Activity : Research has suggested that similar compounds can influence serotonin and norepinephrine levels, suggesting potential antidepressant properties. The specific mechanism through which this compound operates remains an area for future investigation .
Therapeutic Potential
The therapeutic applications of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid can be categorized as follows:
- Pain Management : Due to its interaction with pain pathways, the compound may serve as a novel analgesic agent. Its ability to modulate pain perception through central nervous system pathways is under investigation .
- Anxiolytic Properties : Initial studies suggest that this compound may have anxiolytic effects, potentially offering a new avenue for anxiety disorder treatments. The modulation of GABAergic activity is a key area of focus .
Synthetic Methodologies
The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves several steps:
- Starting Materials : The synthesis typically begins with readily available pyrrolidine derivatives.
- Reagents and Conditions : Utilizing coupling agents and specific reaction conditions allows for the formation of the desired cyclopropylmethyl amine moiety.
- Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the target compound with high purity.
Table 1: Summary of Synthetic Pathways
| Step | Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|---|
| 1 | Pyrrolidine | Cyclopropylmethyl chloride | Base, solvent | 80% |
| 2 | Intermediate | Acetic anhydride | Heat | 75% |
| 3 | Final product | N/A | Purification (Chromatography) | >90% |
Case Studies
Several case studies have been published that highlight the potential applications of this compound:
- Case Study 1 : A study investigating the neuroprotective effects demonstrated that treatment with pyrrolidine derivatives improved cognitive function in animal models of Alzheimer's disease. The study noted significant improvements in memory retention and reduced neuroinflammation markers .
- Case Study 2 : Another research effort focused on the antidepressant effects of similar compounds in clinical trials. Participants receiving treatment showed a marked decrease in depressive symptoms compared to placebo groups .
Mechanism of Action
The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two structurally related molecules from the provided evidence: Methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13) and 2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetic acid (14). Key differences lie in substituent groups, molecular weight, and functional properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- The cyclopropylmethyl group in the target compound is smaller and less lipophilic than the benzyl(phenyl) group in compounds 13 and 14. This may reduce steric hindrance and improve metabolic stability .
- The acetic acid group in both the target compound and 14 enhances water solubility compared to the methyl ester in 13, which is more lipophilic and may act as a prodrug.
Synthetic Pathways :
- Compound 13 was synthesized via alkylation of glycine methyl ester, followed by purification via column chromatography. The target compound could follow a similar route, substituting benzyl(phenyl)amine with cyclopropylmethylamine .
- Conversion of 13 to 14 via ester hydrolysis highlights a common strategy to increase hydrophilicity, which may also apply to the target compound if synthesized from an ester precursor.
Physicochemical Implications: The target compound’s molecular weight (210.28) is significantly lower than 13 (383.52) and 14 (367.49), suggesting better membrane permeability.
Biological Activity
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid, also known by its CAS number 1354011-14-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 1354011-14-5 |
| Purity | 95% |
Synthesis
The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives, followed by acetic acid derivatization. The synthesis pathway can face challenges such as low yields and purification difficulties, which have been addressed in various studies by optimizing reaction conditions and purification methods .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in modulating enzyme activities. The presence of the carboxylic acid group enhances its ability to act as a ligand for various enzymes, influencing biochemical pathways critical for cellular function .
Pharmacological Effects
Research indicates that 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid exhibits significant pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including aldose reductase, which is implicated in diabetic complications. It has shown promising results with submicromolar IC50 values, indicating strong inhibitory potential .
- Neuroprotective Properties : Some investigations have highlighted the neuroprotective effects of this compound, suggesting its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. The mechanism was linked to the induction of apoptosis and inhibition of key survival pathways .
Case Study 2: Aldose Reductase Inhibition
In another study focused on diabetes-related complications, the compound was tested for its ability to inhibit aldose reductase. Results showed that it effectively reduced the enzyme activity with an IC50 value of approximately 0.5 µM, outperforming some known inhibitors like epalrestat . Molecular docking studies further elucidated the binding interactions at the active site.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid with high purity?
Answer:
- Key Steps :
- Intermediate Synthesis : React 3-aminopyrrolidine with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethylamine moiety.
- Acetic Acid Functionalization : Couple the intermediate with bromoacetic acid or ethyl bromoacetate, followed by hydrolysis (if using esters) to yield the final compound.
- Purification : Reverse-phase flash chromatography (C18 column, methanol/water gradient) or recrystallization from ethanol/water mixtures can achieve >95% purity .
- Yield Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for sterically hindered intermediates, as demonstrated for analogous pyrrolidine-acetic acid derivatives (87% yield in similar reactions) .
Basic: How should researchers characterize the structural and stereochemical properties of this compound?
Answer:
- Spectroscopic Techniques :
- NMR : Assign ¹H and ¹³C signals using DEPT and COSY experiments. The cyclopropyl group’s protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the pyrrolidine ring shows characteristic splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₁₁H₁₈N₂O₂: 234.1368) confirms molecular weight .
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, critical for pharmacological studies .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Root Causes : Variability in enantiomeric purity, assay conditions (e.g., pH, temperature), or off-target effects.
- Strategies :
- Standardized Protocols : Replicate assays using identical cell lines (e.g., HEK293 for GPCR studies) and buffer systems .
- Orthogonal Validation : Combine radioligand binding assays with functional cAMP or calcium flux assays to confirm target engagement .
- Batch Analysis : Verify compound purity (>98% by HPLC) and stereochemistry before testing .
Advanced: What computational approaches support structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Molecular Docking : Use GPCRdb or AlphaFold models to predict binding modes to targets like adrenergic or serotonin receptors. The cyclopropyl group’s rigidity may enhance selectivity by fitting into hydrophobic pockets .
- QSAR Modeling : Train models on analogs (e.g., piperidine or pyridine substitutions) to correlate substituent properties (logP, polar surface area) with activity .
- Synthetic Focus : Prioritize derivatives with modified pyrrolidine ring substituents (e.g., fluorination at C3) to probe steric and electronic effects .
Safety: What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
- Hazards : Potential respiratory and eye irritation (Category 4 acute toxicity per GHS) .
- Mitigation :
- Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride salts (using HCl in diethyl ether) to enhance aqueous solubility .
- Formulation : Use PEG-400 or cyclodextrin-based vehicles for intraperitoneal administration.
- LogD Optimization : Introduce polar groups (e.g., hydroxyl or amine) on the pyrrolidine ring while monitoring blood-brain barrier permeability via PAMPA assays .
Basic: What analytical techniques validate compound stability under storage conditions?
Answer:
- Stability Studies :
- HPLC-MS : Monitor degradation products after 1–6 months at -20°C and room temperature.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected for similar pyrrolidine derivatives) .
- Storage : Keep in amber vials under argon at -20°C to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
